(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one
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Overview
Description
(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one is a natural product found in Amphidinium with data available.
Scientific Research Applications
Synthesis and Structural Elucidation
The compound of interest appears to have structural similarities and potential relevance to various synthesized compounds with unique structural and chemical properties. For instance, the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of sodium deoxycholate involved compounds with complex structures, similar to the compound . These derivatives showed significant antimicrobial and antitumor activities, indicating the potential biomedical applications of complex organic compounds (Shaheen, Ali, Rosario, & Shah, 2014).
Stereochemistry and Biological Activity
In another research, the stereochemistry of androsterone derivatives, which share structural complexity with the compound , was studied. These compounds, with their specific steroid shape and ring structures, showed the potential for biological activity modulation, like inhibition of androgen biosynthesis (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Chemical Synthesis and Applications
The synthesis and dimerization of cross-conjugated trienes, involving compounds with multiple bond structures and stereochemical considerations, can provide insights into chemical synthesis processes that might be relevant for understanding and utilizing the compound for various applications (Trahanovsky & Koeplinger, 1992).
Properties
CAS No. |
106463-75-6 |
---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one |
InChI |
InChI=1S/C31H46O7/c1-8-11-21(5)29-31(38-29)30-22(6)16-18(2)13-10-15-24(32)27(35)23(7)28(36)26(34)20(4)14-9-12-19(3)17-25(33)37-30/h9-10,12,15,17,21-22,24,26-32,34-36H,2,4,7-8,11,13-14,16H2,1,3,5-6H3/b12-9-,15-10-,19-17-/t21-,22-,24-,26-,27-,28-,29-,30+,31+/m0/s1 |
InChI Key |
NFOKXEYWZUZJRF-FMZZXDJESA-N |
Isomeric SMILES |
CCC[C@H](C)[C@H]1[C@@H](O1)[C@H]2[C@H](CC(=C)C/C=C\[C@@H]([C@H](C(=C)[C@@H]([C@H](C(=C)C/C=C\C(=C/C(=O)O2)\C)O)O)O)O)C |
SMILES |
CCCC(C)C1C(O1)C2C(CC(=C)CC=CC(C(C(=C)C(C(C(=C)CC=CC(=CC(=O)O2)C)O)O)O)O)C |
Canonical SMILES |
CCCC(C)C1C(O1)C2C(CC(=C)CC=CC(C(C(=C)C(C(C(=C)CC=CC(=CC(=O)O2)C)O)O)O)O)C |
Synonyms |
amphidinolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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